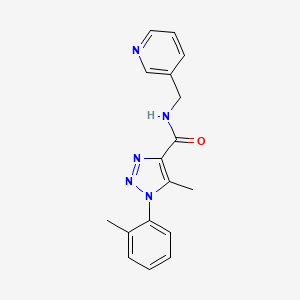![molecular formula C23H19N3O4 B5162668 N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide](/img/structure/B5162668.png)
N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide, also known as ANI, is a compound that has been extensively studied for its potential applications in scientific research. ANI is a small molecule inhibitor that is commonly used in neuroscience research to block protein synthesis.
Aplicaciones Científicas De Investigación
N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide is commonly used in neuroscience research to block protein synthesis. It has been shown to be effective in inhibiting the synthesis of long-term memory-related proteins in the brain, which has led to its use in studying the mechanisms of memory formation and storage. N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide has also been used in research on drug addiction, where it has been shown to reduce drug-seeking behavior.
Mecanismo De Acción
N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide works by inhibiting the activity of the enzyme eukaryotic elongation factor 2 kinase (eEF2K), which is involved in the process of protein synthesis. By blocking eEF2K, N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide prevents the synthesis of long-term memory-related proteins, which are necessary for the formation and storage of memories.
Biochemical and Physiological Effects
N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on protein synthesis, N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide has been shown to increase the levels of the neurotransmitter dopamine in the brain, which may be responsible for its effects on drug-seeking behavior. N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide has also been shown to reduce the levels of the stress hormone corticosterone in the blood, which may be responsible for its effects on stress-related behaviors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide in lab experiments is that it is a small molecule inhibitor, which makes it easy to administer and study. N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide has also been shown to be effective in blocking protein synthesis in a variety of cell types and animal models. However, one limitation of using N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide is that it may have off-target effects on other cellular processes, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide. One area of interest is the development of more specific inhibitors of eEF2K, which could help to reduce the off-target effects of N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide. Another area of interest is the study of the long-term effects of N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide on memory and behavior, as well as its potential therapeutic applications in the treatment of memory disorders and drug addiction. Finally, there is also interest in exploring the potential use of N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide in other areas of research, such as cancer biology and cell signaling.
Métodos De Síntesis
The synthesis of N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide involves several steps. The first step is the preparation of 4-nitrobenzaldehyde, which is then reacted with aniline to form 4-nitrobenzylideneaniline. The resulting compound is then reacted with 2-methylbenzoic acid to form N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide. The final product is purified using column chromatography.
Propiedades
IUPAC Name |
N-[(E)-3-anilino-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-16-7-5-6-10-20(16)22(27)25-21(23(28)24-18-8-3-2-4-9-18)15-17-11-13-19(14-12-17)26(29)30/h2-15H,1H3,(H,24,28)(H,25,27)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZXGMZFSDXUGL-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5162597.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-(3-nitrophenyl)-2-furamide](/img/structure/B5162599.png)

![5-{[5-(2,3-dimethyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5162611.png)
![2-{1-benzyl-4-[(1-ethyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5162615.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5162618.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5162622.png)
![phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid](/img/structure/B5162634.png)
![N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B5162637.png)
![N-[5-(1-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5162648.png)
![11-(2,5-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5162655.png)


